molecular formula C27H40Cl2N6O4S B607429 Fedratinib 二盐酸盐一水合物 CAS No. 1374744-69-0

Fedratinib 二盐酸盐一水合物

货号 B607429
CAS 编号: 1374744-69-0
分子量: 615.62
InChI 键: QAFZLTVOFJHYDF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fedratinib, also known as TG101348 and SAR302503, is a Janus-associated kinase 2 (JAK2) inhibitor . It is used to treat myelofibrosis in adults, a rare type of bone marrow cancer that affects the body’s ability to produce blood cells . Fedratinib is an orally bioavailable, small-molecule, ATP-competitive inhibitor of JAK2 with potential antineoplastic activity .


Molecular Structure Analysis

The molecular formula of Fedratinib dihydrochloride monohydrate is C27H36N6O3S.2HCl.H2O . Its exact mass is 614.2209 and its molecular weight is 615.6153 . The structure of the molecule can be found in various databases .


Chemical Reactions Analysis

Fedratinib is a potent, selective, ATP-competitive and orally active JAK2 inhibitor with IC50s of 3 nM for both JAK2 and JAK2V617F kinase . It shows 35- and 334-fold selectivity over JAK1 and JAK3, respectively . Fedratinib acts as a competitive inhibitor of protein kinase JAK-2 .


Physical And Chemical Properties Analysis

Fedratinib has a T max of 1.75-3 hours . A 400mg oral dose results in a C max of 1804ng/mL and an AUC of 26,870ng/*hr/mL . The pharmacokinetic parameters of fedratinib are minimally affected by food intake .

科学研究应用

  1. Janus 激酶 2 (JAK2) 和 FLT3 的抑制剂:Fedratinib 与野生型 JAK2 和突变形式竞争 ATP 结合,导致 JAK2 激活抑制、JAK-STAT 信号通路抑制、肿瘤细胞增殖抑制和肿瘤细胞凋亡诱导。它还靶向并抑制 FLT3,减少了在 B 细胞谱系肿瘤和急性髓性白血病中起关键作用的 FLT3 过表达细胞中的肿瘤细胞增殖 (定义,2020)

  2. 获批用于骨髓纤维化治疗:Fedratinib 于 2019 年在美国获得全球批准,用于治疗患有中级 2 或高危原发性或继发性骨髓纤维化的成年患者。它是一种 JAK2 选择性抑制剂,作为一种口服治疗方法开发用于治疗这种情况,在临床试验中显示出脾肿大和骨髓纤维化症状负担显着降低 (Blair,2019)

  3. 对先前接受芦可替尼治疗的患者有效:在先前接受芦可替尼治疗的中危或高危骨髓纤维化患者中,Fedratinib 已显示出有效性。它为这些患者提供了强有力的脾脏反应并减轻了症状负担,即使是那些接受芦可替尼大量预处理的患者 (Harrison 等,2020)

  4. 安全性概况和不良反应:Fedratinib 的开发最初因提示 Wernicke 脑病的神经症状而中断。然而,进一步的研究表明,虽然 fedratinib 可以通过胃肠道不良事件加剧营养不良,但它不会增加这种潜力之外的硫胺素缺乏风险 (Harrison 等,2017)

  5. 不同患者人群的药代动力学:研究详细阐述了骨髓纤维化、真性红细胞增多症和原发性血小板增多症患者中 fedratinib 的药代动力学。它经历双相分布,并在 200 mg 及以上的剂量下表现出线性和时不变的药代动力学。发现肾功能是影响 fedratinib 清除率的重要协变量 (Ogasawara 等,2019)

  6. 与硫胺素吸收的相互作用:体外研究表明,Fedratinib 强烈抑制载体介导的硫胺素摄取和细胞跨膜通量,这提示了在接受 fedratinib 治疗的骨髓纤维化患者中发展 Wernicke 脑病的可能机制 (Zhang 等,2014)

作用机制

Fedratinib inhibits Janus Activated Kinase 2 (JAK2) and FMS-like tyrosine kinase 3 . Its inhibition of JAK2 inhibits phosphorylation of signal transducer and activator of transcription (STAT) 3 and 5, which prevents cell division and induces apoptosis .

安全和危害

Fedratinib may cause side effects such as nausea, vomiting, diarrhea, easy bruising, unusual bleeding, low red blood cells (anemia), and low white blood cell counts . Some people using fedratinib have developed vitamin B1 deficiency that resulted in serious and sometimes fatal brain damage . Safety measures include prophylactic and symptomatic use of anti-nausea/vomiting and anti-diarrheal treatment, thiamine supplementation, fedratinib dosing modifications, and administration of fedratinib with food .

未来方向

Fedratinib was approved by the FDA on August 16, 2019 . It is used to treat intermediate-2 and high risk primary and secondary myelofibrosis . Further trials, FREEDOM and FREEDOM2, are in progress to understand long-term effects of fedratinib . These include strategies to mitigate gastrointestinal toxicity, monitor thiamine levels and surveil for encephalopathy .

属性

IUPAC Name

N-tert-butyl-3-[[5-methyl-2-[4-(2-pyrrolidin-1-ylethoxy)anilino]pyrimidin-4-yl]amino]benzenesulfonamide;hydrate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N6O3S.2ClH.H2O/c1-20-19-28-26(30-21-10-12-23(13-11-21)36-17-16-33-14-5-6-15-33)31-25(20)29-22-8-7-9-24(18-22)37(34,35)32-27(2,3)4;;;/h7-13,18-19,32H,5-6,14-17H2,1-4H3,(H2,28,29,30,31);2*1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAFZLTVOFJHYDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1NC2=CC(=CC=C2)S(=O)(=O)NC(C)(C)C)NC3=CC=C(C=C3)OCCN4CCCC4.O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H40Cl2N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901026309
Record name Fedratinib hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901026309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

615.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fedratinib dihydrochloride monohydrate

CAS RN

1374744-69-0
Record name Fedratinib dihydrochloride monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1374744690
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fedratinib hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901026309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FEDRATINIB HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UH9J2HBQWJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。